molecular formula C9H15N3O2 B11902578 3-Ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

3-Ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B11902578
M. Wt: 197.23 g/mol
InChI Key: OOHDXSAIMKUZKO-UHFFFAOYSA-N
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Description

3-Ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound that belongs to the class of spirohydantoins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves the reaction of ethylamine with a suitable hydantoin precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and requires careful temperature control to ensure the formation of the desired spiro compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines .

Scientific Research Applications

3-Ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological receptors, particularly delta opioid receptors.

    Medicine: Investigated for its potential as a therapeutic agent for pain management and neurological disorders.

Mechanism of Action

The compound exerts its effects primarily through its interaction with delta opioid receptors. It acts as a selective agonist, binding to these receptors and modulating their activity. This interaction can lead to analgesic effects, making it a potential candidate for pain management. The exact molecular pathways involved include the activation of G-protein coupled receptor signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific structural features that confer selectivity for delta opioid receptors. Unlike some other agonists, it has shown a reduced tendency to induce seizures and tachyphylaxis, making it a promising candidate for further development .

Properties

IUPAC Name

3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-2-12-7(13)9(11-8(12)14)3-5-10-6-4-9/h10H,2-6H2,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHDXSAIMKUZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCNCC2)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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